6-Methoxy-2-(4-phenoxybenzoyl)pyridine
Overview
Description
6-Methoxy-2-(4-phenoxybenzoyl)pyridine is a synthetic organic compound with the molecular formula C19H15NO3 It is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a 4-phenoxybenzoyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-phenoxybenzoyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridine and 4-phenoxybenzoyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 6-methoxypyridine is reacted with 4-phenoxybenzoyl chloride under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-phenoxybenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a methoxycarbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the 4-phenoxybenzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 6-methoxy-2-(4-methoxycarbonylbenzoyl)pyridine.
Reduction: Formation of 6-methoxy-2-(4-hydroxybenzoyl)pyridine.
Substitution: Formation of 6-methoxy-2-(4-substitutedbenzoyl)pyridine derivatives.
Scientific Research Applications
6-Methoxy-2-(4-phenoxybenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-phenoxybenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(4-propylbenzoyl)pyridine: Similar structure but with a propyl group instead of a phenoxy group.
6-Methoxy-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of a benzoyl group.
Uniqueness
6-Methoxy-2-(4-phenoxybenzoyl)pyridine is unique due to the presence of both a methoxy group and a phenoxybenzoyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-phenoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-22-18-9-5-8-17(20-18)19(21)14-10-12-16(13-11-14)23-15-6-3-2-4-7-15/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAZZRFPYNGAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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